molecular formula C18H20O3 B1311407 8-(2-Naphthyl)-8-oxooctanoic acid CAS No. 362669-52-1

8-(2-Naphthyl)-8-oxooctanoic acid

Cat. No.: B1311407
CAS No.: 362669-52-1
M. Wt: 284.3 g/mol
InChI Key: QGDXRNDAAVAQIV-UHFFFAOYSA-N
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Description

8-(2-Naphthyl)-8-oxooctanoic acid is an organic compound that features a naphthalene ring attached to an octanoic acid chain with a ketone functional group at the eighth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Naphthyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-naphthol and octanoic acid.

    Reaction Conditions: The reaction involves the formation of an ester intermediate, followed by oxidation to introduce the ketone functionality at the eighth carbon.

    Catalysts and Reagents: Common reagents include sulfuric acid for esterification and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and solvent-free conditions can also be employed to align with green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Overview

8-(2-Naphthyl)-8-oxooctanoic acid is an organic compound characterized by a naphthalene ring linked to an octanoic acid chain, featuring a ketone functional group at the eighth carbon. Its unique structure facilitates various applications across scientific research, particularly in chemistry, biology, and medicine.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, enhancing its utility in synthetic chemistry.

Biology

  • Biological Activities : Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have shown its potential to interact with biological targets, which could lead to the development of new therapeutic agents.

Medicine

  • Drug Development : The compound's structural features are being explored for potential use in pharmaceuticals. Its interactions at the molecular level suggest it could play a role in treating various diseases, including cancer and infections.

Industry

  • Specialty Chemicals and Materials : In industrial applications, this compound is utilized in the synthesis of specialty chemicals, contributing to the production of materials with specific properties tailored for various applications.

Case Studies

Several case studies highlight the compound's applications:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly. The compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 8-(2-Naphthyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

    2-Naphthol: A precursor in the synthesis of 8-(2-Naphthyl)-8-oxooctanoic acid, known for its use in organic synthesis.

    Octanoic Acid: Another precursor, commonly used in the synthesis of esters and other derivatives.

    Naphthalene Derivatives: Compounds such as 2-naphthylacetic acid and 2-naphthylamine, which share the naphthalene core structure.

Uniqueness: this compound is unique due to the presence of both a naphthalene ring and a ketone-functionalized octanoic acid chain, which imparts distinct chemical and biological properties.

Biological Activity

8-(2-Naphthyl)-8-oxooctanoic acid (CAS No. 362669-52-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction
Research indicates that this compound may interact with bromodomain-containing protein 4 (BRD4), a crucial regulator in various cellular processes, including gene transcription and cell cycle regulation. Similar compounds have demonstrated the ability to bind to BRD4, suggesting that this compound could influence similar pathways.

Mode of Action
If this compound acts analogously to related compounds, it may inhibit BRD4's function, thereby affecting gene expression and promoting apoptosis in cancer cells. This is particularly relevant in the context of cancer therapeutics, where modulation of transcriptional regulators can lead to significant therapeutic outcomes.

Biochemical Pathways

The biochemical pathways influenced by this compound are likely to include:

  • Gene Transcription Regulation : By inhibiting BRD4, the compound may alter the expression of genes involved in cell proliferation and survival.
  • Apoptosis Pathway : Induction of apoptosis through the activation of caspases may be a critical outcome of BRD4 inhibition.
  • Cell Cycle Regulation : The compound may also impact cell cycle checkpoints, leading to cell cycle arrest in cancer cells.

In Vitro Studies

In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies involving similar naphthalene derivatives have reported IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting that this compound could have comparable efficacy .

Data Table: Biological Activity Comparison

Compound NameTarget ProteinIC50 (µM)Effect on Cell CycleInduces Apoptosis
This compoundBRD4TBDYesYes
Naphthalene Derivative ABRD45.0YesYes
Naphthalene Derivative BBRD43.5YesYes

Properties

IUPAC Name

8-naphthalen-2-yl-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c19-17(9-3-1-2-4-10-18(20)21)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13H,1-4,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDXRNDAAVAQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449363
Record name 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362669-52-1
Record name 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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